molecular formula C11H16N2O B1317503 2-(2-Methoxyphenyl)piperazine CAS No. 65709-27-5

2-(2-Methoxyphenyl)piperazine

Cat. No. B1317503
CAS RN: 65709-27-5
M. Wt: 192.26 g/mol
InChI Key: XYMDIQVPOIVJPF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H16N2O . It is a piperazine derivative, which is a class of compounds containing a heterocyclic, aliphatic ring of two nitrogen atoms at the 1 and 4 positions, and two carbon atoms at the 2 and 3 positions .


Synthesis Analysis

A series of new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized for their affinity toward serotonergic receptors . The transformation of 71 (synthesized from 65) into 67 using phosphorous pentachloride and 2-picoline as a base, with careful control of the reaction conditions for the addition of (3-methoxyphenyl)piperazine, afforded 68 in a 90% yield, avoiding the formation of racemic ring-closure by-products .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques . The compound has a molecular weight of 192.26 g/mol .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, have been found to undergo various chemical reactions. For instance, they can be functionalized via Aza-Michael addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. The compound has a molecular weight of 192.26 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

  • Development of Imaging Agents : The compound has been used in the synthesis and docking of dual-imaging agents targeting 5HT1A receptors. It's employed in the synthesis of ligands like methoxyphenyl piperazine-dithiocarbamate conjugated with silver nanoparticles for optical imaging at low detection limits (Chaturvedi et al., 2018).

  • Neurotransmitter Receptor Research : 2-(2-Methoxyphenyl)piperazine derivatives have been used in the study of serotonergic neurotransmission, particularly with positron emission tomography (PET) imaging. This includes the development of radiolabeled antagonists such as [18F]p-MPPF for studying 5-HT1A receptors (Plenevaux et al., 2000).

  • Development of Fluorescent Ligands : Synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties has been achieved. These derivatives demonstrate high affinity for 5-HT1A receptors and are used in fluorescence microscopy to visualize these receptors in cells (Lacivita et al., 2009).

  • Evaluation in Dopaminergic Ligands Synthesis : Studies have been conducted on the synthesis and biological evaluation of 1‐(2‐methoxyphenyl)‐piperazines as dopaminergic ligands. These compounds are evaluated for their affinity towards dopamine D2 receptors, aiding in the mapping of these receptor sites (Penjišević et al., 2016).

  • Radiolabeling for Receptor Imaging : A novel methoxyphenyl piperazine derivative was synthesized and radiolabeled for developing a 5HT1A receptor imaging agent. The radiolabeled compound showed potential clinical application prospects after demonstrating favorable stability and biodistribution profiles (Hassanzadeh et al., 2012).

Safety and Hazards

2-(2-Methoxyphenyl)piperazine may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Research on 2-(2-Methoxyphenyl)piperazine and its derivatives is ongoing, with a focus on their potential antidepressant-like activity . The most promising compound was found to exhibit stronger antidepressant-like activity than imipramine . This suggests that this compound and its derivatives could be promising candidates for the development of new antidepressants.

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor. This inhibition affects the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating serotonin signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by upregulating apoptotic markers such as cleaved caspase-3 and cytochrome c . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. The binding of this compound to the 5-HT1A receptor, for example, results in the activation of downstream signaling pathways that influence mood and anxiety . Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby increasing their availability in the synaptic cleft.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and persistent modulation of serotonin signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to produce anxiolytic and antidepressant-like effects by modulating serotonin signaling . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of serotonin receptors and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. These metabolic reactions can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to various organelles, where it interacts with target biomolecules and modulates their activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cell signaling pathways.

properties

IUPAC Name

2-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDIQVPOIVJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587679
Record name 2-(2-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65709-27-5
Record name Piperazine, 2-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65709-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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